molecular formula C11H11N3O2 B6147047 methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate CAS No. 1707377-89-6

methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate

Cat. No. B6147047
CAS RN: 1707377-89-6
M. Wt: 217.2
InChI Key:
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Description

Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate, also known as methyl 4-methyl-1H-1,2,4-triazol-5-ylbenzoate, is a chemical compound belonging to the class of triazoles. It is composed of a methylbenzoate group linked to a 1-methyl-1H-1,2,4-triazol-5-yl group. It is a white crystalline solid with a melting point of 187-188°C and a boiling point of 248-249°C. It is soluble in ethanol, methanol and ethyl acetate.

Scientific Research Applications

Methyl 4-(1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl)benzoate has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) enzyme and as an inhibitor of the renin-angiotensin system. It has also been used in the study of the binding of certain small molecules to the enzyme dihydrofolate reductase (DHFR).

Mechanism of Action

Methyl 4-(1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl)benzoate works by binding to the active site of the enzyme COX-2. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in the regulation of inflammation and pain. In the case of DHFR, the compound binds to the active site of the enzyme and prevents the binding of the substrate dihydrofolate.
Biochemical and Physiological Effects
Methyl 4-(1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl)benzoate has been shown to have anti-inflammatory, antinociceptive, and anti-allergic effects. It has also been found to have antifungal and antibacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4-(1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl)benzoate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. However, the compound is slightly toxic and should be handled with caution.

Future Directions

The potential of methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate 4-(1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl)benzoate for therapeutic applications is still being explored. Research is being conducted to investigate the compound's potential for the treatment of various diseases, such as cancer, inflammation, and allergies. Additionally, further research is being conducted to explore the compound's potential as an inhibitor of other enzymes and its potential for the treatment of other diseases. Finally, research is being conducted to further understand the compound's mechanism of action and its effects on biochemical and physiological processes.

Synthesis Methods

Methyl 4-(1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl)benzoate can be synthesized via a two-step process. In the first step, a 1-methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate-1H-1,2,4-triazol-5-yl group is attached to a methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoatebenzoate group via a condensation reaction. The second step involves the hydrolysis of the resulting product to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate involves the reaction of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid with methanol and a catalyst.", "Starting Materials": [ "4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent" ] }

CAS RN

1707377-89-6

Molecular Formula

C11H11N3O2

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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